Cas no 1153972-20-3 (1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide)

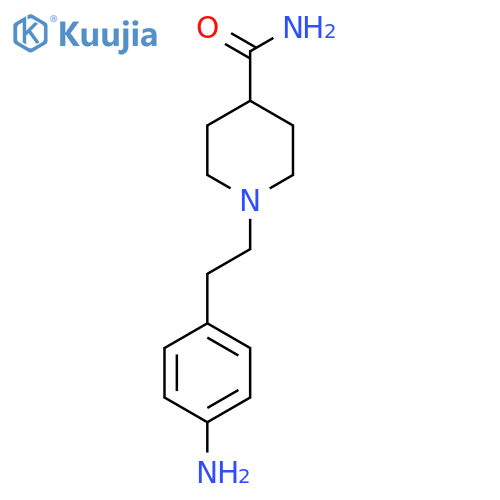

1153972-20-3 structure

商品名:1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide

CAS番号:1153972-20-3

MF:C14H21N3O

メガワット:247.336043119431

CID:4777468

1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide

- NE43144

- Z992717278

- 1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide

-

- インチ: 1S/C14H21N3O/c15-13-3-1-11(2-4-13)5-8-17-9-6-12(7-10-17)14(16)18/h1-4,12H,5-10,15H2,(H2,16,18)

- InChIKey: MQCSPKJZWPNXBH-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CCN(CCC2C=CC(=CC=2)N)CC1)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 266

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 72.4

1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-62396-0.05g |

1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |

1153972-20-3 | 95.0% | 0.05g |

$88.0 | 2025-02-20 | |

| Enamine | EN300-62396-1.0g |

1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |

1153972-20-3 | 95.0% | 1.0g |

$470.0 | 2025-02-20 | |

| Enamine | EN300-62396-2.5g |

1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |

1153972-20-3 | 95.0% | 2.5g |

$923.0 | 2025-02-20 | |

| Enamine | EN300-62396-0.25g |

1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |

1153972-20-3 | 95.0% | 0.25g |

$188.0 | 2025-02-20 | |

| Enamine | EN300-62396-0.5g |

1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |

1153972-20-3 | 95.0% | 0.5g |

$353.0 | 2025-02-20 | |

| Enamine | EN300-62396-5.0g |

1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |

1153972-20-3 | 95.0% | 5.0g |

$1364.0 | 2025-02-20 | |

| Aaron | AR01A9GQ-1g |

1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |

1153972-20-3 | 95% | 1g |

$672.00 | 2025-02-10 | |

| 1PlusChem | 1P01A98E-250mg |

1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |

1153972-20-3 | 95% | 250mg |

$286.00 | 2023-12-26 | |

| 1PlusChem | 1P01A98E-500mg |

1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |

1153972-20-3 | 95% | 500mg |

$499.00 | 2023-12-26 | |

| 1PlusChem | 1P01A98E-100mg |

1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide |

1153972-20-3 | 95% | 100mg |

$219.00 | 2023-12-26 |

1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

1153972-20-3 (1-2-(4-Aminophenyl)ethylpiperidine-4-carboxamide) 関連製品

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬